Methyl 2-chloro-4,4-dimethylpentanoate is an organic compound classified as a chloroester. It features a chloro group attached to a pentanoate structure, making it significant in organic synthesis and various chemical applications. This compound is particularly notable for its utility in synthetic organic chemistry, where it serves as an intermediate in the production of more complex molecules.
Methyl 2-chloro-4,4-dimethylpentanoate can be synthesized through various chemical processes. It belongs to the class of compounds known as esters, specifically halogenated esters due to the presence of a chlorine atom in its structure. The compound's molecular formula is , and it has a molecular weight of approximately 192.639 g/mol .
The synthesis of methyl 2-chloro-4,4-dimethylpentanoate typically involves several steps, including the introduction of the chloro group into the pentanoate structure. One common method involves the chlorination of appropriate starting materials, such as 4,4-dimethyl-3-oxopentanoic acid or its derivatives.
Methyl 2-chloro-4,4-dimethylpentanoate has a distinct molecular structure characterized by:
The structural representation can be summarized by its SMILES notation: CC(C)(C)C(=O)C(C(=O)OC)Cl
, indicating its branched nature and functional groups .
Methyl 2-chloro-4,4-dimethylpentanoate participates in various chemical reactions due to its reactive chloro group:
These reactions are crucial for synthesizing more complex organic molecules and intermediates used in pharmaceuticals and agrochemicals.
The mechanism of action for reactions involving methyl 2-chloro-4,4-dimethylpentanoate typically follows standard pathways for halogenated compounds:
Relevant data indicates that this compound has applications in organic synthesis due to its versatile reactivity profile.
Methyl 2-chloro-4,4-dimethylpentanoate finds applications across various fields:
This compound's unique properties make it valuable in both academic research and industrial applications, highlighting its significance in modern chemistry.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1